4-Amino-5-chloro-2-methoxybenzaldehyde
Overview
Description
4-Amino-5-chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzaldehyde core. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde typically involves several steps. One common method starts with the methylation of para-aminosalicylic acid using dimethyl sulfate, followed by chlorination with N-chloro-succinimide. The intermediate product is then subjected to alkaline hydrolysis and acidification to yield the final compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale operations. These methods focus on cost-effectiveness, high yield, and product purity. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: 4-Amino-5-chloro-2-methoxybenzoic acid.
Reduction: 4-Amino-5-chloro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-5-chloro-2-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s functional groups play a crucial role in its interactions with biological molecules .
Comparison with Similar Compounds
- 4-Amino-5-chloro-2-methoxybenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 5-Chloro-2-methoxybenzoic acid
Comparison: 4-Amino-5-chloro-2-methoxybenzaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzene ring, which allows for a diverse range of chemical reactions and applications. In contrast, similar compounds like 4-Amino-5-chloro-2-methoxybenzoic acid lack the aldehyde group, limiting their reactivity and applications .
Properties
IUPAC Name |
4-amino-5-chloro-2-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLOCDKNDMVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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